4-(6-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine
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Overview
Description
4-(6-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a pyridazine ring, and a piperazine ring, each contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine typically involves multi-step organic reactions. The process begins with the nitration of 4-methylphenylsulfonyl chloride to introduce nitro groups, followed by the formation of the piperazine derivative. The pyridazine ring is then synthesized and coupled with the piperazine derivative. Finally, the morpholine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: Various substitution reactions can occur, especially at the piperazine and morpholine rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Medicine: Research into its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: Possible use in the development of advanced materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(6-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby inhibiting their activity. The molecular targets could include proteins involved in signal transduction pathways or metabolic enzymes.
Comparison with Similar Compounds
- 4-(4-Methyl-3,5-dinitrophenyl)piperazine
- 4-(6-(4-Methylphenylsulfonyl)piperazin-1-yl)pyridazine
- 4-(6-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)ethanol
Uniqueness: The presence of multiple functional groups and rings in 4-(6-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine makes it unique compared to similar compounds
Properties
IUPAC Name |
4-[6-[4-(4-methyl-3,5-dinitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O7S/c1-14-16(25(27)28)12-15(13-17(14)26(29)30)34(31,32)24-6-4-22(5-7-24)18-2-3-19(21-20-18)23-8-10-33-11-9-23/h2-3,12-13H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHDVJCAUTYMFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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